molecular formula C17H21ClN6O2 B611418 Tomivosertib hydrochloride CAS No. 1849590-02-8

Tomivosertib hydrochloride

Cat. No.: B611418
CAS No.: 1849590-02-8
M. Wt: 376.8 g/mol
InChI Key: WBGPPUUXCGKTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Tomivosertib hydrochloride involves structure-based and fragment-based drug design . The detailed synthetic routes and reaction conditions are proprietary to the developing company, eFFECTOR Therapeutics. it is known that the compound is administered orally and targets MNK1 and MNK2 .

Chemical Reactions Analysis

Tomivosertib hydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound’s structure allows for potential oxidation and reduction reactions, although specific reagents and conditions are not publicly detailed.

    Substitution: The presence of amino and pyrimidinyl groups suggests that substitution reactions could occur under appropriate conditions.

    Common Reagents and Conditions: Specific reagents and conditions for these reactions are not publicly available.

    Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Tomivosertib hydrochloride is unique in its dual inhibition of MNK1 and MNK2. Similar compounds include:

Biological Activity

Tomivosertib hydrochloride, also known as eFT-508, is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly in enhancing the efficacy of existing treatments and modulating immune responses. This article provides a comprehensive overview of the biological activity of Tomivosertib, including its mechanisms of action, clinical trial findings, and implications for cancer therapy.

Tomivosertib functions primarily by inhibiting the activity of MNK1 and MNK2, which are serine/threonine kinases involved in the regulation of protein translation. These kinases phosphorylate eIF4E at serine 209, a critical step that enhances the translation of specific mRNAs, including those encoding oncogenic proteins and immune checkpoint regulators such as PD-L1. By inhibiting MNK1/2, Tomivosertib disrupts this process, leading to reduced expression of PD-L1 and other factors that promote tumor growth and immune evasion .

Phase Ib Clinical Trials

A notable study evaluated Tomivosertib's pharmacodynamic effects in patients with metastatic breast cancer. The trial assessed its safety and efficacy when combined with paclitaxel. Key findings included:

  • Reduction in eIF4E Phosphorylation : The treatment resulted in a significant decrease in the phosphorylation levels of eIF4E at S209, indicating effective target engagement.
  • Proteomic Changes : Biopsies taken during treatment revealed alterations in the proteome and translatome of tumor cells, suggesting that Tomivosertib affects cellular signaling pathways involved in cancer progression.
  • Safety Profile : The combination therapy was well tolerated without significant pharmacokinetic interactions between Tomivosertib and paclitaxel .

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In a separate phase II trial (KICKSTART), Tomivosertib was tested alongside pembrolizumab for frontline treatment of NSCLC. Although there was some evidence of activity (median progression-free survival (PFS) of 13 weeks compared to 11.7 weeks for placebo), the results did not meet the pre-specified efficacy thresholds, leading to the termination of further development for this indication . Adverse effects were more prevalent in the Tomivosertib group, highlighting the need for careful consideration of its safety profile in combination therapies.

In Vitro and In Vivo Studies

Recent preclinical studies have demonstrated that Tomivosertib enhances chemosensitivity in various cancer models:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that Tomivosertib significantly increased the sensitivity of TNBC cells to chemotherapeutic agents like Adriamycin. Additionally, it restored effector functions in CD8+ T cells within the tumor microenvironment, suggesting a dual role in both direct tumor inhibition and immune modulation .
  • Mechanistic Insights : Mass cytometry analyses revealed that treatment with Tomivosertib led to decreased levels of PD-L1 and PD-L2 expression on tumor cells, further supporting its role as an immune checkpoint inhibitor .

Summary Table of Key Findings

Study TypeIndicationKey Findings
Phase Ib TrialMetastatic Breast CancerReduced eIF4E phosphorylation; well-toleratedEffective target engagement; safe with paclitaxel
Phase II KICKSTART TrialNon-Small Cell Lung CancerModest PFS improvement; higher adverse effectsLimited efficacy; further development halted
Preclinical StudiesTriple-Negative Breast CancerIncreased chemosensitivity; restored T cell functionPotential alternative therapy; dual mechanism

Properties

CAS No.

1849590-02-8

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.8 g/mol

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChI Key

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomivosertib hydrochloride
Reactant of Route 2
Tomivosertib hydrochloride
Reactant of Route 3
Tomivosertib hydrochloride
Reactant of Route 4
Tomivosertib hydrochloride
Reactant of Route 5
Tomivosertib hydrochloride
Reactant of Route 6
Reactant of Route 6
Tomivosertib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.